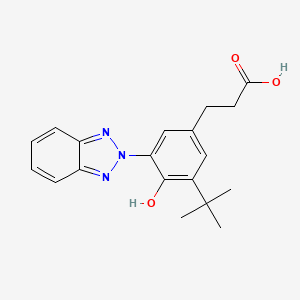

Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-

Übersicht

Beschreibung

Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy- is a complex organic compound known for its unique chemical structure and properties. This compound is often utilized in various scientific and industrial applications due to its stability and reactivity. It features a benzotriazole moiety, which is known for its UV-absorbing properties, making it valuable in applications requiring UV protection.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy- typically involves multiple steps:

Formation of Benzotriazole Derivative: The initial step often involves the synthesis of the benzotriazole derivative through the reaction of o-phenylenediamine with nitrous acid.

Coupling Reaction: The benzotriazole derivative is then coupled with a suitable benzenepropanoic acid derivative under controlled conditions, often using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The benzotriazole moiety can be reduced under specific conditions to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Amine derivatives.

Substitution: Various substituted benzotriazole derivatives.

Chemistry:

- Used as a UV stabilizer in polymers and coatings to prevent degradation from UV radiation.

- Acts as a ligand in coordination chemistry, forming complexes with metals.

Biology:

- Investigated for its potential antioxidant properties.

- Studied for its role in inhibiting certain enzymes due to its structural similarity to enzyme substrates.

Medicine:

- Explored for its potential use in photoprotection in dermatological formulations.

- Investigated for its anti-inflammatory properties.

Industry:

- Utilized in the production of UV-resistant plastics and coatings.

- Employed in the formulation of sunscreens and other personal care products.

Wirkmechanismus

The compound exerts its effects primarily through its ability to absorb UV radiation, thereby preventing the breakdown of materials exposed to sunlight. The benzotriazole moiety absorbs UV light and dissipates the energy as heat, protecting the underlying material. In biological systems, it may interact with free radicals, neutralizing them and preventing oxidative damage.

Vergleich Mit ähnlichen Verbindungen

Benzotriazole: A simpler compound with similar UV-absorbing properties but lacks the additional functional groups.

2-(2-Hydroxyphenyl)benzotriazole: Another UV absorber with a hydroxyl group, but without the bulky tert-butyl group.

Uniqueness:

- The presence of the tert-butyl group in Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy- enhances its stability and makes it more effective as a UV stabilizer compared to simpler benzotriazole derivatives.

- The combination of the benzotriazole moiety with the benzenepropanoic acid backbone provides unique chemical properties that are beneficial in various applications.

This detailed overview provides a comprehensive understanding of Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, commonly referred to as a benzotriazole derivative, has garnered attention due to its potential biological activities and applications in various fields, particularly in pharmaceuticals and materials science. This article reviews the compound's biological activity, including its toxicity, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzotriazole moiety, which is well-known for its UV-absorbing properties. The chemical formula is with a molecular weight of approximately 353.4 g/mol . Its structural features contribute to its biological activities, particularly in photoprotection.

Antioxidant Properties

Benzotriazole derivatives are recognized for their antioxidant capabilities. Studies have shown that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

UV Protection

The benzotriazole group is particularly effective in absorbing UV radiation. This characteristic makes benzenepropanoic acid a valuable ingredient in sunscreens and other cosmetic products aimed at protecting the skin from harmful UV exposure. The compound's efficacy as a UV filter has been documented in various formulations, demonstrating its ability to reduce skin damage and photoaging.

Toxicological Profile

A comprehensive toxicological assessment was conducted on this compound to evaluate its safety profile. In a study involving repeated oral dosing in rats, it was found that the liver was the primary target organ for toxicity. Key findings included:

- Body Weight Changes : A decrease in body weight gain was observed in high-dose groups.

- Hematological Effects : There were significant decreases in red blood cell counts and hemoglobin levels at higher doses; however, reticulocyte levels increased, indicating a compensatory response .

- Organ Weights : Increased liver weights were noted, alongside histological changes such as hypertrophy of hepatocytes and foci of necrotic cells .

These findings suggest that while the compound exhibits beneficial biological activities, it also poses certain risks that must be carefully managed.

Case Study 1: Photoprotection Efficacy

In a clinical study assessing the effectiveness of sunscreens containing benzotriazole derivatives, it was found that formulations with higher concentrations of benzenepropanoic acid provided superior protection against UV-induced erythema compared to those without this compound. The study highlighted the importance of incorporating effective UV filters in sun protection products to enhance skin safety .

Case Study 2: Toxicological Assessment

A detailed toxicological report evaluated the effects of benzenepropanoic acid on rat models over a 28-day period. The results indicated low acute toxicity (LD50 > 2000 mg/kg) and no significant skin or eye irritation. However, chronic exposure led to notable hepatic changes, emphasizing the need for careful dose management in potential therapeutic applications .

Summary of Research Findings

| Study Aspect | Findings |

|---|---|

| Antioxidant Activity | Effective free radical scavenger |

| UV Absorption | High efficacy as a UV filter |

| Acute Toxicity | LD50 > 2000 mg/kg |

| Chronic Toxicity | Liver hypertrophy and hematological changes |

| Clinical Application | Enhanced photoprotection in sunscreen formulations |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antiviral Properties

Recent studies have highlighted the antiviral potential of benzotriazole derivatives, including benzenepropanoic acid. Research indicates that these compounds can exhibit protective effects against viral infections, particularly enteroviruses such as coxsackievirus B5. In vitro assays demonstrated that certain derivatives could prevent viral attachment and subsequent cell infection, showcasing their potential as antiviral agents .

Photoprotection in Sunscreens

Benzenepropanoic acid is also utilized in sunscreen formulations due to its ability to absorb UV radiation effectively. Clinical studies have shown that products containing this compound provide enhanced protection against UV-induced erythema compared to those without it. The incorporation of benzotriazole derivatives in sunscreens is vital for improving skin safety and preventing photodamage.

Material Science Applications

Stabilizers in Polymers

The compound serves as a UV stabilizer in various polymer formulations. Its ability to absorb UV light helps prolong the lifespan of materials exposed to sunlight, making it valuable in the production of outdoor plastics and coatings. This application is particularly relevant in industries where material degradation due to UV exposure is a concern .

Corrosion Inhibitors

Benzenepropanoic acid derivatives are being explored as corrosion inhibitors in metalworking fluids and coatings. Their effectiveness in reducing corrosion rates can enhance the durability of metal surfaces, offering economic benefits and improved performance in industrial applications .

Toxicological Insights

Toxicity Assessment

Toxicological studies have evaluated the safety profile of benzenepropanoic acid, revealing low acute toxicity (LD50 > 2000 mg/kg) but highlighting potential chronic effects such as liver hypertrophy and hematological changes upon prolonged exposure. These findings underscore the necessity for careful dose management in therapeutic contexts .

Case Studies

Eigenschaften

IUPAC Name |

3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-19(2,3)13-10-12(8-9-17(23)24)11-16(18(13)25)22-20-14-6-4-5-7-15(14)21-22/h4-7,10-11,25H,8-9H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGYNUPKLMDVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)CCC(=O)O)N2N=C3C=CC=CC3=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073671 | |

| Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84268-36-0 | |

| Record name | 3-[3-(2H-Benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84268-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CG 20-568 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084268360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[3-(2H-Benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.158.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.